Product packaging for BL-1249(Cat. No.:CAS No. 18200-13-0)

BL-1249

Cat. No.: B1667130
CAS No.: 18200-13-0
M. Wt: 291.35 g/mol
InChI Key: YYNRZIFBTOUICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of K₂P Channels in Cellular Electrophysiology

The role of K₂P channels in cellular electrophysiology is fundamental, primarily through their control over the cell's resting membrane potential.

K₂P channels are key contributors to the resting membrane potential of excitable cells, such as neurons. nih.govresearchgate.netnih.govacs.org They generate quasi-instantaneous leak currents that are active across physiological membrane potentials. taylorfrancis.comphysiology.org This outward flow of potassium ions counteracts inward currents, thereby stabilizing the membrane potential at a hyperpolarized level, typically far from the threshold for firing action potentials. taylorfrancis.comnih.gov By establishing this baseline electrical state, K₂P channels exert powerful control over neuronal excitability. researchgate.netnih.gov Pharmacological activators like BL-1249 can enhance these background currents, further stabilizing the membrane potential and reducing cell excitability. nih.govacs.org

Given their critical role in governing cellular excitability, the function and dysfunction of K₂P channels are implicated in a wide range of neurological and physiological processes. nih.govnih.gov Their modulation is a key factor in conditions ranging from sensory perception to complex neurological disorders.

Multiple members of the K₂P channel family are expressed in somatosensory neurons, including the nociceptive neurons of the dorsal root and trigeminal ganglia that are responsible for pain perception. nih.govfrontiersin.orgnih.gov These channels, including TREK-1, TREK-2, and TRAAK, are involved in detecting and transducing noxious thermal, mechanical, and chemical stimuli. frontiersin.orgsemanticscholar.org By regulating the excitability of these sensory nerve fibers, K₂P channels serve as a crucial brake on pain signaling. researchgate.netnih.gov A reduction in the activity or expression of these channels can lead to neuronal hyperexcitability and has been documented in chronic pain states. nih.gov The compound this compound selectively activates the TREK subfamily of channels, which are implicated in pain processes, making it a significant research tool for exploring novel analgesic strategies. nih.govnih.govacs.org

K₂P channels are recognized for their involvement in the cellular response to ischemia. nih.govresearchgate.netnih.govacs.org During ischemic events, which involve a lack of blood flow and oxygen, cellular energy levels drop, and the environment becomes acidic. Certain K₂P channels are sensitive to these changes and can be activated, providing a potential neuroprotective mechanism. nih.gov For example, studies have shown that K₂P2.1 (TREK-1) channels contribute to neuronal survival in models of cerebral ischemia. nih.gov The activation of these channels helps to counteract pathological depolarization, thereby protecting neurons from excitotoxic damage. nih.gov As a selective activator of TREK-1 and TREK-2, this compound is relevant to the study of ischemic pathophysiology. nih.govacs.org

There is growing evidence for the involvement of potassium channels, including the K₂P family, in the pathophysiology of depression. nih.govresearchgate.netnih.gov These channels are expressed in brain regions critical for mood regulation. nih.gov By modulating neuronal excitability and signal transmission, K₂P channels can influence the neural circuits that are disrupted in depressive disorders. nih.govnih.gov Research indicates that altering the activity of specific potassium channels can produce antidepressant-like effects in preclinical models. nih.govmountsinai.org The TREK-1 channel, a target of this compound, has been specifically implicated in depression. nih.govresearchgate.netnih.govacs.org

The pathophysiology of migraine is complex, but it centrally involves the activation and sensitization of trigeminal sensory neurons. inovpain.org Several K₂P channels play a significant role in controlling the excitability of these neurons. inovpain.orgfrontiersin.org Genetic studies have linked mutations in the KCNK18 gene, which encodes the K₂P channel TRESK, to familial migraine with aura. frontiersin.orgnih.gov Activation of K₂P channels like TREK-1 and TREK-2 can inhibit trigeminal neuronal firing, representing a potential strategy for migraine treatment. researchgate.netinovpain.org The ability of this compound to selectively activate TREK-1 and TREK-2 underscores its importance in research aimed at understanding and potentially treating migraine pain. nih.govacs.orginovpain.org

Research Findings on this compound

This compound Selectivity and Potency

This compound has been shown to be a selective agonist for the TREK subfamily of K₂P channels. It activates TREK-1 (K₂P2.1) and TREK-2 (K₂P10.1) with significantly higher potency than TRAAK (K₂P4.1). nih.govnih.govacs.org It has no significant effect on other K₂P channel subfamilies such as TWIK, TASK, THIK, and TRESK. nih.govacs.org

Channel SubtypeEC₅₀ (μM)Notes
K₂P2.1 (TREK-1) 5.5 ± 1.2 acs.orgPotent activation observed in Xenopus oocytes. acs.org
K₂P10.1 (TREK-2) 8.0 ± 0.8 acs.orgSimilar potency to TREK-1. acs.org
K₂P4.1 (TRAAK) ~100 acs.orgWeakly stimulated; approximately 10-fold less potent than for TREK-1/TREK-2. nih.govacs.org
Other K₂P Subtypes No effectTested on K₂P1.1, K₂P3.1, K₂P5.1, K₂P9.1, K₂P13.1, and K₂P18.1 with no activation observed at 10 μM. nih.govacs.org

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Mechanism of Action

Research indicates that this compound activates TREK channels by modulating the channel's "C-type" gate located at the selectivity filter. nih.govresearchgate.netacs.org This is a common mechanism for various physical and chemical activators of the TREK subfamily. nih.gov The action of this compound is dependent on the integrity of the channel's C-terminal tail and involves the M2 and M3 transmembrane helices, which are key determinants of its subtype selectivity. nih.govacs.org Studies on this compound analogs have shown that both the tetrazole and the tetralin moieties of the molecule are crucial for its stimulatory activity, and the conformational flexibility between these two parts affects its selectivity for TREK-1 over TRAAK. researchgate.netnih.gov

Implication in Neurological and Physiological Processes

Anesthetic Responses

K₂P channels are established targets for both general and local anesthetics. nih.govnih.gov Certain general anesthetics, particularly volatile agents like isoflurane (B1672236) and halothane, activate specific K₂P channels, which enhances potassium currents and leads to a reduction in neuronal excitability. nih.govnih.govresearchgate.net This action is believed to contribute significantly to the transition to unconsciousness during general anesthesia. nih.govnih.gov Studies involving knockout mice have demonstrated that the absence of certain K₂P channels leads to resistance to the effects of volatile anesthetics. elifesciences.orgnih.gov

The TREK and TASK subfamilies are particularly sensitive to volatile anesthetics. elifesciences.orgnih.gov For instance, TREK-1 is activated by volatile anesthetics such as halothane, isoflurane, chloroform, and diethyl ether. physiology.org Molecular studies have begun to identify the specific binding sites for these agents on the channel proteins. elifesciences.orgnih.govnih.gov Research using a photoaffinity analog of isoflurane has helped to map a binding site on the TREK-1 channel, suggesting that anesthetics modulate its activity by influencing the position of the TM4 helix. elifesciences.orgnih.gov In contrast, the TRAAK channel, despite its structural homology to TREK-1, is notably insensitive to volatile anesthetics. elifesciences.orgnih.gov Local anesthetics like bupivacaine (B1668057) and lidocaine (B1675312) have also been shown to inhibit various K₂P channels, which may contribute to their mechanism of action and potential toxicity. physiology.orgnih.govbmj.com

Ventricular Fibrillation and Cardiac Arrhythmias

K₂P channels are expressed in the heart and play a role in cardiac electrophysiology. nih.govmdpi.com Abnormalities in K₂P channel function have been linked to cardiac conduction disorders that can lead to ventricular tachycardia and fibrillation. elifesciences.orgnih.gov The TREK, TWIK, and TASK subfamilies are the most prominently expressed in mammalian cardiac cells, where they help stabilize the resting membrane potential and contribute to action potential repolarization. mdpi.com

The TREK-1 channel, in particular, has been implicated in several cardiac pathologies. nih.govnih.gov Its expression is inhomogeneously distributed throughout the heart, suggesting a role in areas subjected to significant mechanical stress. nih.govnih.gov Downregulation of TREK-1 has been observed in conditions like atrial fibrillation (AF), especially when complicated by heart failure. nih.govimrpress.comimrpress.com Gene therapy to restore TREK-1 expression in animal models of AF has shown promise in recovering normal sinus rhythm. nih.gov Furthermore, a specific mutation in the TREK-1 channel (I267T) has been identified that causes the channel to leak sodium ions, predisposing the individual to right ventricular outflow tract tachycardia. nih.gov The stretch-activated nature of TREK-1 suggests it may serve a protective function by counterbalancing depolarizing currents induced by mechanical stress, thereby preventing arrhythmias. oup.com

Regulation of Intestinal Contractility

K₂P channels are key regulators of gastrointestinal (GI) smooth muscle tone and motility. nih.govnih.govresearchgate.net The excitability of smooth muscle cells, which dictates contractile responses, is heavily dependent on background ionic conductances, a role fulfilled by K₂P channels. nih.govnih.gov In the GI tract, these channels contribute to setting the negative resting membrane potential of smooth muscle cells. nih.gov

Immunohistochemical studies in mice have revealed specific expression patterns of K₂P channels in the gut. nih.govresearchgate.netnih.gov TREK-1 is expressed specifically in the smooth muscle of both the ileum and colon. nih.govresearchgate.netnih.gov In contrast, TREK-2 and TRAAK channels are found in enteric neurons but not in the smooth muscle itself. nih.govnih.gov Pharmacological activation of mechanosensitive K₂P channels, such as TREK-1, leads to the relaxation of intestinal tissue. nih.govresearchgate.net Activators like riluzole (B1680632) and this compound have been shown to induce relaxation in pre-contracted ileum and colon tissues and to reduce the amplitude of spontaneous contractions. nih.govresearchgate.netnih.govresearchgate.net This highlights the potential of targeting the smooth muscle-specific TREK-1 channel to manage motility disorders characterized by hyper-contractility. cellphysiolbiochem.comnih.govresearchgate.net

Overview of K₂P Channel Subfamilies, with Emphasis on TREK Subfamily

The 15 members of the mammalian K₂P channel family are categorized into six subfamilies based on their structure and function: TWIK, TASK, TREK, THIK, TRESK, and TALK. nih.govimrpress.comimrpress.com These channels can form both homodimers and, in some cases, heterodimers, which increases the diversity of their functional properties. nih.gov The TREK subfamily, which includes TREK-1, TREK-2, and TRAAK, is distinguished by its sensitivity to mechanical stretch, temperature, and lipids. nih.gov

K₂P SubfamilyMembersKey Characteristics
TWIK TWIK-1, TWIK-2, TWIK-3Weakly inward rectifying, regulated by protein kinase C and intracellular pH. physiology.orgmdpi.com
TASK TASK-1, TASK-2, TASK-3, TASK-5Sensitive to external pH changes around the physiological range. physiology.org
TREK TREK-1, TREK-2, TRAAKActivated by mechanical stretch, polyunsaturated fatty acids, and temperature. nih.govnih.gov
THIK THIK-1, THIK-2Inhibited by volatile anesthetics like halothane. nih.gov
TRESK TRESKActivated by volatile anesthetics. nih.gov
TALK TALK-1, TALK-2Activated by alkaline pH. nih.gov

TREK-1 (K₂P2.1)

TREK-1 (TWIK-related K⁺ channel-1), encoded by the KCNK2 gene, is one of the most extensively studied K₂P channels. nih.govnih.gov It is widely expressed, particularly in the central nervous system and the cardiovascular system. mdpi.comnih.gov TREK-1 channels are activated by a variety of physical and chemical stimuli, including membrane stretch, intracellular acidosis, heat, and polyunsaturated fatty acids. nih.govnih.gov Conversely, their activity is inhibited by the activation of protein kinase A and protein kinase C. physiology.orgnih.gov

Functionally, TREK-1 activation leads to membrane hyperpolarization and a shortening of the action potential duration. nih.govnih.gov This makes it a crucial player in neuroprotection and cardioprotection, particularly under ischemic conditions. nih.govnih.gov Its role as a target for volatile anesthetics is well-documented, contributing to their anesthetic and neuroprotective effects. elifesciences.orgnih.govnih.gov In the heart, a gradient of TREK-1 expression exists, and its downregulation is linked to atrial fibrillation. nih.govimrpress.comnih.gov In the gastrointestinal tract, its specific expression in smooth muscle makes it a key regulator of contractility. nih.govnih.gov Pharmacological activators, including this compound, specifically target TREK-1 to induce smooth muscle relaxation. nih.govnih.gov

TREK-2 (K₂P10.1)

TREK-2 (TWIK-related K⁺ channel-2), encoded by the KCNK10 gene, shares many properties with TREK-1, including activation by mechanical stretch and polyunsaturated fatty acids. nih.govnih.gov However, its expression pattern and some functional characteristics differ. In the murine gastrointestinal tract, TREK-2 is not found in smooth muscle but is expressed in enteric neurons. nih.govnih.gov In the heart, TREK-2 mRNA is present, though generally at lower levels than TREK-1. nih.gov Along with TREK-1 and TRAAK, TREK-2 is expressed in dorsal root ganglion neurons that innervate the colon, suggesting a role in visceral sensory mechanotransduction. nih.gov Studies have shown that the compound this compound is also an effective activator of TREK-2 channels. researchgate.net

TRAAK (K₂P4.1)

TRAAK (TWIK-related arachidonic acid-stimulated K⁺ channel), encoded by the KCNK4 gene, is another mechanosensitive member of the TREK subfamily. physiology.orgnih.gov It is highly expressed in the brain and nervous system. elifesciences.org Like TREK-1 and TREK-2, it is activated by mechanical stretch and arachidonic acid. elifesciences.orgnih.gov A key distinguishing feature of TRAAK is its insensitivity to volatile anesthetics, which makes it a useful tool for research aimed at understanding the molecular mechanisms of anesthesia. elifesciences.orgnih.gov In studies of the mouse intestine, TRAAK, similar to TREK-2, was detected in enteric neurons but not in the smooth muscle cells. nih.gov Its presence in sensory neurons suggests a role in mechanosensation. nih.gov

Rationale for Small Molecule Modulator Development Targeting K₂P Channels

The development of small molecule modulators targeting K₂P channels is driven by the significant role these channels play in a multitude of physiological and pathophysiological processes. ucsf.edunih.govresearchgate.netacs.org By controlling the resting membrane potential, K₂P channels are key regulators of cellular excitability. bohrium.comresearchgate.net Consequently, their dysfunction or modulation is implicated in a wide range of disorders, making them attractive therapeutic targets. nih.govnih.govresearchgate.netacs.org

Key therapeutic areas of interest include:

Pain and Nociception: Several K₂P channels, including TREK-1, TREK-2, TRAAK, and TRESK, are highly expressed in somatosensory neurons of the dorsal root and trigeminal ganglia. nih.gov They are involved in regulating the excitability of these nerve fibers, which are responsible for transmitting pain signals. nih.gov Developing activators for these channels could suppress neuronal hyperexcitability, offering a novel, non-opioid approach to treating inflammatory, neuropathic, and other chronic pain conditions. bohrium.comnih.gov

Neurological and Psychiatric Disorders: K₂P channels are implicated in conditions such as depression, migraine, and neuroprotection against ischemia. nih.govresearchgate.netacs.orgacs.org For instance, mutations in the TRESK channel (K2P18.1) have been linked to familial migraine with aura. bohrium.com The ability of K₂P channel modulators to influence neuronal activity makes them promising candidates for treating these central nervous system disorders.

Anesthesia: K₂P channels are known targets for general anesthetics. acs.org A deeper understanding of how small molecules modulate these channels could lead to the development of safer and more effective anesthetic agents or drugs to reverse anesthetic effects. researchgate.net

Cardiovascular Conditions: These channels are found in the heart and vascular smooth muscle, where they are involved in processes like arrhythmia and hypertension. ucsf.edumdpi.com this compound, for example, has been noted for its selectivity for bladder tissue over vascular tissue, highlighting the potential for developing tissue-specific modulators to treat conditions like overactive bladder while minimizing cardiovascular side effects. medchemexpress.comtargetmol.commedkoo.comrndsystems.com

Inflammatory Conditions: K₂P channels can regulate immune cell activation and inflammatory signaling. researchgate.net Recent research has shown that activating TREK-1 channels with compounds like this compound can protect against lung injury induced by the influenza A virus by reducing inflammation. nih.gov

The development of selective small molecule modulators is crucial because different K₂P channels have distinct expression profiles and physiological roles. escholarship.orgnih.gov Selective compounds like this compound, which preferentially activates the TREK subfamily, allow researchers to dissect the specific contributions of these channels to health and disease. nih.govacs.orgmedchemexpress.com This specificity is essential for creating targeted therapies with fewer off-target effects. escholarship.orgresearchgate.net

Data Tables

Table 1: Activation of TREK Subfamily Channels by this compound

This table shows the half-maximal effective concentration (EC₅₀) of this compound for different TREK channel subtypes, indicating its potency.

ChannelEC₅₀ (µM)Reference
K₂P2.1 (TREK-1)5.5 medchemexpress.commedkoo.comrndsystems.com
K₂P10.1 (TREK-2)8.0 medchemexpress.commedkoo.comrndsystems.com
K₂P4.1 (TRAAK)48 nih.govacs.org

Table 2: Tissue-Specific Activity of this compound

This table illustrates the selective action of this compound in different tissue types.

TissueMeasurementEC₅₀ (µM)Reference
Cultured Human Bladder MyocytesMembrane Hyperpolarization1.26 medchemexpress.com
Cultured Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0 medchemexpress.comrndsystems.com
Rat Bladder StripsRelaxation of KCl-induced Contraction1.12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5 B1667130 BL-1249 CAS No. 18200-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNRZIFBTOUICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171231
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18200-13-0
Record name BL-1249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BL-1249
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Mechanisms of Bl 1249 Action

Activation Profile and Selectivity for K₂P Channels

Studies utilizing two-electrode voltage-clamp (TEVC) on Xenopus oocytes and patch-clamp experiments on HEK293 cells have systematically characterized the interaction of BL-1249 with various K₂P channel subfamilies. acs.orgnih.gov These investigations demonstrate that this compound is a selective agonist of the thermo- and mechanosensitive TREK subfamily when applied extracellularly. acs.orgnih.govresearchgate.net

This compound's activity is highly specific to the TREK subfamily of K₂P channels. nih.govacs.org Research confirms that extracellular application of this compound activates all members of this group, which includes K₂P2.1 (TREK-1), K₂P10.1 (TREK-2), and K₂P4.1 (TRAAK). acs.orgnih.govmedchemexpress.com This selective action makes it a valuable pharmacological tool for studying the function of these particular channels. researchgate.net

Within the TREK subfamily, this compound exhibits a clear preference for K₂P2.1 (TREK-1) and K₂P10.1 (TREK-2). acs.orgmedchemexpress.comresearchgate.net It activates these two channels with significantly higher potency compared to the third member of the subfamily, K₂P4.1 (TRAAK). nih.govacs.org Electrophysiological measurements show robust activation of TREK-1 and TREK-2 currents upon application of this compound in the low micromolar range. acs.orgnih.gov

While still responsive, K₂P4.1 (TRAAK) is activated by this compound with approximately 10-fold lower potency than TREK-1 and TREK-2. nih.govresearchgate.netacs.org A weak stimulation of TRAAK is observed at a concentration of 10 μM, with more substantial activation requiring higher concentrations of the compound. acs.orgnih.gov This differential sensitivity within the TREK subfamily highlights subtle structural or conformational differences that influence the binding and efficacy of this compound. nih.gov

A key feature of this compound's pharmacological profile is its lack of effect on other K₂P channel subfamilies. acs.orgnih.govacs.org Extensive testing has shown that even at concentrations up to its solubility limit (approximately 80 μM), this compound does not activate representative members of other subfamilies. nih.gov These non-responsive channels include K₂P1.1 (TWIK-1), K₂P3.1 (TASK-1), K₂P5.1 (TASK-2), K₂P9.1 (TASK-3), K₂P13.1 (THIK-1), and K₂P18.1 (TRESK). acs.orgnih.gov This high degree of selectivity underscores its utility as a specific TREK channel modulator. nih.gov

The potency of this compound has been quantified by determining its half-maximal effective concentration (EC₅₀) for each member of the TREK subfamily. These values confirm the preferential activation of TREK-1 and TREK-2 over TRAAK. acs.orgtocris.com

The EC₅₀ values for this compound are 5.5 μM for K₂P2.1 (TREK-1) and 8.0 μM for K₂P10.1 (TREK-2). medchemexpress.comtocris.com In contrast, the EC₅₀ for K₂P4.1 (TRAAK) is significantly higher at 48 μM. acs.orgnih.gov

EC₅₀ Values of this compound on TREK Subfamily Channels

Channel Alias EC₅₀ Value (μM)
K₂P2.1 TREK-1 5.5
K₂P10.1 TREK-2 8.0

Mechanism of Action at the Molecular Level

The molecular mechanism by which this compound activates TREK channels involves a critical component of K₂P channel gating machinery: the selectivity filter "C-type" gate. acs.orgnih.govresearchgate.net Similar to other physical and chemical activators of the TREK subfamily, this compound stabilizes the C-type gate in an open or "leak" mode. nih.govnih.gov This action results in a characteristic loss of outward rectification of the potassium current, promoting a stabilizing leak current that hyperpolarizes the cell membrane. nih.gov

Further investigation into the structural determinants of this compound's action has revealed that the M2 and M3 transmembrane helices are key to its function, and residues within the M2 helix contribute to its subtype selectivity. acs.orgnih.gov The C-terminal tail of the channel is also necessary for the action of this compound. nih.govnih.gov The compound's chemical structure, particularly its tetrazole and tetralin moieties and the conformational mobility between them, is critical for its potency and selectivity. acs.orgacs.org this compound is thought to act at a site distinct from other known activators, providing a unique mode of modulating K₂P channel function. acs.org

Stimulation of the Selectivity Filter C-type Gate

The primary mechanism of action for this compound involves the modulation of the channel's gating machinery. acs.org Patch clamp experiments have established that this compound enhances currents in the TREK subfamily by stimulating the selectivity filter's "C-type" gate, which is a central control point for K2P channel function. nih.govnih.govmedchemexpress.comacs.orgresearchgate.netacs.org This mechanism is shared with a diverse range of other physical and chemical activators of the TREK subfamily. nih.govnih.gov The action of this compound is prevented by mutations that stabilize this C-type gate, such as the G137I and W275S mutations in TREK-1. nih.gov This provides definitive evidence that this compound activates these channels by modulating this specific gate. nih.gov Furthermore, mutations within the selectivity filter that alter ion occupancy and induce an activated "leak mode" also render the channels insensitive to this compound. nih.gov

Role of M2/M3 Helices in this compound Action and Subtype Selectivity

The subtype selectivity of this compound is largely determined by the transmembrane helices of the channel. acs.org Studies using chimeras of K2P2.1 (TREK-1) and K2P4.1 (TRAAK) have identified the interface between the M2 and M3 transmembrane helices as a key site for this compound's selectivity. nih.govnih.govacs.orgresearchgate.netacs.org The M2 helix, in particular, plays a significant role in this compound activation. nih.govacs.org

Experiments involving the exchange of the M2 helix between TREK-1 and TRAAK revealed that substituting the TRAAK M2 helix into TREK-1 led to a substantial decrease in the response to this compound. acs.org This indicates that specific elements within the M2 helix of TREK-1 are crucial for the compound's potent effect. acs.org The observation that amino acid swaps at the M2/M3 interface can reduce the response in TREK-1 while enhancing it in TRAAK highlights this region as a critical element in the differential effects of this compound. nih.govacs.org Although the precise atomic details have not been fully mapped, these findings confirm that the M2/M3 helix interface is the origin of the compound's ~10-fold selectivity for TREK-1 and TREK-2 over TRAAK. escholarship.org

Contribution of the C-terminal Tail to this compound Response

The integrity of the cytoplasmic C-terminal tail of the channel is essential for the action of this compound. nih.govacs.org This places this compound in a class of TREK subfamily activators, including lipids and temperature, that depend on this channel element. acs.org Experiments using C-terminal tail truncations at residues 322 and 308 in K2P2.1 (TREK-1) demonstrated a reduced potentiation by this compound. nih.govacs.org Similarly, uncoupling the C-terminal tail from the channel via a triple-glycine mutation at the junction with the M4 helix also negatively impacts the this compound response. acs.org

However, while the C-terminal tail is necessary for this compound's function, it is not the primary determinant of its subtype selectivity. nih.govresearchgate.netacs.org Studies on chimeras where the C-terminal tails were swapped between TREK-1 and TRAAK showed that this component has a limited role in mediating the selective action of this compound. nih.govacs.org

Interaction with the Pore Domain

This compound is believed to interact with the channel's pore domain at a site below the selectivity filter. nih.govresearchgate.net As a negatively charged activator, its mechanism involves the charged portion of the molecule promoting the binding of potassium ions (K+) to the pore cavity. nih.govresearchgate.net This action influences K+ occupancy at sites both within and below the selectivity filter. nih.gov The orientation of this compound's negatively charged tetrazole group towards the K+ binding site in the cavity just below the selectivity filter is thought to interfere with the electrostatic environment of the pore, thereby affecting ion conduction. acs.orgnih.gov

Proposed Binding Site Below the Selectivity Filter

Research suggests a specific binding site for this compound and other negatively charged activators located in the inner vestibule of the channel, below the selectivity filter. nih.govnih.govresearchgate.net Molecular dynamics simulations have supported this proposed binding site. nih.gov These simulations indicate that the favored orientation places the negatively charged tetrazole group of this compound towards the 'cavity binding site' for K+ ions just beneath the selectivity filter. nih.gov The remainder of the this compound molecule is shown to engage with residues in the M2 and M4 helices, which is consistent with mutagenesis data. nih.gov This site appears to overlap with a conserved binding site for quaternary ammonium (B1175870) channel blockers. nih.gov

Increased Ion Permeation and Channel Open Probability

A key consequence of this compound's interaction with the channel is an increase in both ion permeation and the channel's open probability. nih.govnih.govresearchgate.net By binding below the selectivity filter, the compound's negative charge promotes K+ binding in the pore cavity, which in turn increases K+ occupancy within the selectivity filter itself. nih.govresearchgate.net This leads to a higher rate of K+ permeation. nih.gov

Single-channel recordings have confirmed that this compound not only increases the open probability of TREK-2 channels but also increases the measured single-channel amplitude, or conductance. nih.gov This effect on conductance is a notable feature not typically observed with other physiological stimuli for TREK channels. nih.gov Molecular dynamics simulations further support these findings, showing that this compound can increase the rate of K+ permeation by approximately 1.6-fold. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs

The chemical structure of this compound is critical to its function, and studies on its analogs have provided insight into the key molecular features required for activity. nih.govacs.org this compound possesses two main ring systems: one with a tetrazole group and the other with a tetralin moiety. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that both of these components are essential for the compound's stimulatory effect on TREK subfamily channels. nih.govnih.govacs.orgresearchgate.netacs.org

The table below outlines the key structural features of this compound and their importance for its activity.

Structural MoietyImportanceSource(s)
Tetrazole Group Critical for function; the acidic nature is crucial. nih.govresearchgate.netacs.org
Tetralin Moiety Critical for function; the hydrophobicity is crucial. nih.govresearchgate.netacs.org
Linker Conformational mobility between the two ring systems impacts selectivity. nih.govacs.orgresearchgate.netacs.org

Contribution of Tetrazole and Tetralin Moieties to Stimulatory Effect

The molecular structure of this compound features two key chemical groups: a tetrazole ring and a tetralin moiety. nih.govacs.org Both of these components are crucial for its stimulatory effect on TREK subfamily channels. nih.govacs.org Research involving the synthesis and characterization of this compound analogs has demonstrated that these two moieties are critical for the compound's function. nih.gov Studies on K₂P2.1 (TREK-1) and K₂P4.1 (TRAAK) channels using these analogs revealed that both the acidic tetrazole and the opposing tetralin groups contribute significantly to the stimulatory action of this compound. nih.govacs.org

Impact of Conformational Mobility between Ring Systems on Selectivity

While the tetrazole and tetralin moieties are essential for the activity of this compound, the conformational flexibility between these two ring systems is a key determinant of its selectivity among the TREK subfamily of channels. nih.govnih.gov this compound shows a preference for activating K₂P2.1 (TREK-1) and K₂P10.1 (TREK-2) over K₂P4.1 (TRAAK). nih.govacs.org This selectivity is influenced by the ability of the two ring systems to adopt non-coplanar conformations. acs.org An analog where the rings are constrained in a tricyclic structure demonstrates that this restricted mobility is pivotal for discriminating between K₂P2.1 (TREK-1) and K₂P4.1 (TRAAK). acs.org This suggests that the adaptable positioning of the hydrophobic ring systems is a critical feature for the selective action of tetrazole-containing activators on the TREK subfamily. acs.org

Comparison with Other K₂P Activators (e.g., ML335, ML402, GI-530159)

This compound activates TREK channels by stimulating the C-type gate at the selectivity filter, a common mechanism for various physical and chemical activators of this channel subfamily. nih.govacs.org However, its binding site appears to be distinct from that of other known K₂P activators like ML335 and ML402. nih.govacs.org These two related molecules bind to a cryptic site known as the K₂P modulator pocket, located behind the selectivity filter. nih.govacs.org They act as wedges, stabilizing the interface between the P1 pore helix and the M4 transmembrane helix. nih.govacs.org The activation of TREK-1 by this compound has been shown to be antagonized by the long-chain quaternary ammonium compound QA⁺, while activation by ML335 is not, further suggesting different binding sites. nih.gov

GI-530159 is another selective opener of mechanosensitive K₂P channels that has been shown to reduce the excitability of dorsal root ganglion neurons in rats. nih.gov Like this compound, it represents a tool for studying the therapeutic potential of activating these channels. nih.gov

CompoundTarget Channel(s)EC₅₀ (TREK-1)EC₅₀ (TREK-2)EC₅₀ (TRAAK)Mechanism of Action
This compoundTREK-1, TREK-25.5 µM nih.govmedchemexpress.com8.0 µM nih.govmedchemexpress.com48 µM nih.govStimulates the C-type gate at the selectivity filter. nih.gov
ML335TREK-1Data not available in provided contextData not available in provided contextData not available in provided contextBinds to the K₂P modulator pocket behind the selectivity filter. nih.govacs.org
ML402TREK-1Data not available in provided contextData not available in provided contextData not available in provided contextBinds to the K₂P modulator pocket behind the selectivity filter. nih.govacs.org
GI-530159Mechanosensitive K₂P channelsData not available in provided contextData not available in provided contextData not available in provided contextReduces excitability of dorsal root ganglion neurons. nih.gov

Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single compound to interact with multiple targets, is a recognized aspect of drug action. biorxiv.org this compound exhibits such behavior, with documented effects on channels beyond its primary K₂P targets. nih.gov

Activation of Kv10.1 (hERG) Channels

Recent studies have identified this compound as the first known activator of the Kv10.1 (also known as Eag1 or hERG) potassium channel, a significant off-target effect. nih.govnih.gov This channel is a key focus in cancer research and drug safety screening. nih.govresearchgate.net In patch-clamp recordings on cells expressing Kv10.1, this compound was shown to potentiate the channel's currents in a dose-dependent manner. nih.govnih.gov Specifically, 100 µM of this compound caused a significant leftward shift of 44 mV in the voltage-dependence of activation, from a control value of 0.6 ± 1.1 mV to -44.9 ± 6.2 mV. nih.gov This potentiation effect leads to a hyperpolarization of the resting membrane potential in cells expressing Kv10.1 channels. nih.gov

ParameterControlWith 100 µM this compoundReference
Kv10.1 V₁/₂ of activation0.6 ± 1.1 mV-44.9 ± 6.2 mV nih.gov

Inhibition of P-glycoprotein (Drug Efflux Pump)

There is currently no direct evidence within the provided search results to suggest that this compound inhibits the P-glycoprotein drug efflux pump. Further research would be required to establish any such activity.

Potential Activating Effects on Non-Target Ion Channels

While the compound this compound is well-documented as a potent activator of the TREK subfamily of two-pore domain potassium (K2P) channels, its specificity has been a subject of investigation. acs.orgnih.govmedchemexpress.com Some research indicates that this compound lacks absolute specificity, leading to potential activating effects on ion channels outside of its primary targets. researchgate.net

One comprehensive study demonstrated that extracellular application of this compound selectively activates all members of the mechanosensitive TREK K2P subfamily—K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK). nih.gov The same study reported that this compound had no activating effect on representative channels from other K2P subfamilies, including TASK, TWIK, THIK, and TRESK, even when tested at concentrations up to its solubility limit of approximately 80 μM. acs.orgnih.gov

However, conflicting findings suggest a broader poly-pharmacology for this compound. nih.gov Research has indicated that this compound can potently activate several other K2P channels, such as TALK-1, TALK-2, THIK-1, and THIK-2. nih.gov This study also revealed an unexpected broader activity, showing that this compound could activate entirely different classes of 'non-target' potassium channels, including the voltage-gated hERG channel and the calcium-activated BKCa channel. nih.gov

More recent research has identified this compound as the first known activator of the Kv10.1 channel, a voltage-gated potassium channel not belonging to the K2P family. frontiersin.org In cells expressing this channel, this compound was shown to potentiate Kv10.1 currents in a dose-dependent manner, an effect that was absent in wild-type cells lacking the channel, indicating a direct action. frontiersin.org

Activation Profile of this compound on Target and Non-Target Ion Channels
Ion ChannelSubfamily/TypeObserved EffectEC₅₀ (μM)Source
K₂P2.1 (TREK-1)K2P / TREKPotent Activation5.5 acs.orgmedchemexpress.comrndsystems.com
K₂P10.1 (TREK-2)K2P / TREKPotent Activation8.0 acs.orgmedchemexpress.comrndsystems.com
K₂P4.1 (TRAAK)K2P / TREKWeak Activation48 acs.org
Kv10.1Voltage-gated K⁺ ChannelPotentiation / Activation~40 frontiersin.org
hERGVoltage-gated K⁺ ChannelActivationNot specified nih.gov
BKCaCa²⁺-activated K⁺ ChannelActivationNot specified nih.gov

Interaction with Other Ion Channels (e.g., TASK-2)

The interaction of this compound with ion channels outside the TREK subfamily is complex, with some studies indicating high selectivity and others suggesting broader effects.

A detailed screening of this compound against various K2P channel subtypes concluded that its activating effects are confined to the TREK subfamily (TREK-1, TREK-2, and TRAAK). acs.orgnih.govescholarship.org Specifically, this research found no evidence of activation for K2P5.1 (TASK-2), along with other channels like K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P1.1 (TWIK-1), K2P13.1 (THIK-1), and K2P18.1 (TRESK). acs.orgnih.gov The this compound-evoked outward K+ current in human bladder cells was found to be insensitive to a range of blockers, including glyburide, tetraethylammonium, iberiotoxin, 4-aminopyridine, and apamin, but was inhibited by extracellular Barium (Ba2+). nih.gov

In contrast, other studies suggest that this compound may have a wider range of action. researchgate.netnih.gov For instance, in studies of pancreatic ductal adenocarcinoma cells, it was suggested that the cellular effects of this compound could be mediated by either TREK-1 or TASK-2 channels, implying a potential functional interaction with or activation of TASK-2 in that specific cellular context. researchgate.netresearchgate.net Another study reported potent activation of several K2P channels beyond the TREK subfamily, including members of the TALK and THIK groups, challenging the idea of its high selectivity. nih.gov This work proposed a "master key" mechanism where this compound and similar compounds interact with a common site below the selectivity filter, leading to the activation of a diverse range of K+ channels. nih.gov

Interaction of this compound with Selected Non-TREK K₂P Channels
Ion ChannelObserved Interaction / EffectSource
K₂P5.1 (TASK-2)No activation observed up to ~80 μM acs.orgnih.gov
K₂P3.1 (TASK-1)No activation observed up to ~80 μM acs.orgnih.gov
K₂P9.1 (TASK-3)No activation observed up to ~80 μM nih.gov
TALK-1Potent activation nih.gov
TALK-2Potent activation nih.gov
THIK-1Potent activation nih.gov
TRESKNo activation observed up to ~80 μM nih.gov

Preclinical and Translational Research of Bl 1249

Studies in Cellular Models

Cellular models have been instrumental in characterizing the electrophysiological effects of BL-1249 and elucidating its interactions with specific ion channels.

Electrophysiological Characterization in HEK293 Cells

Electrophysiological studies using HEK293 cells, a common cell line for expressing recombinant ion channels, have provided significant insights into this compound's activity. This compound has been shown to activate members of the TREK subfamily of K₂P channels, including K₂P2.1 (TREK-1) and K₂P10.1 (TREK-2), when applied extracellularly. acs.orgechinobase.orgmedchemexpress.comdcchemicals.comnih.govnih.gov Studies using patch clamp techniques in HEK293 cells expressing K₂P2.1 demonstrated that this compound activates the channel's C-type gate, leading to a loss of outward rectification of the potassium current. acs.orgnih.govresearchgate.net The concentration of this compound required for half-maximal activation (EC₅₀) of K₂P2.1 in HEK-TREK-1 cells was reported as 3.45 µM. researchgate.net Furthermore, this compound has been shown to enhance the activity of the Kv10.1 channel in HEK293 cells stably expressing this channel, resulting in hyperpolarization of the resting membrane potential. frontiersin.org This effect on Kv10.1 was absent in wild-type HEK293 cells, suggesting a direct interaction with the channel. frontiersin.org

Membrane Hyperpolarization Studies in Cultured Human Bladder Myocytes

Research has demonstrated that this compound induces a concentration-dependent membrane hyperpolarization in cultured human bladder myocytes. acs.orgresearchgate.netapexbt.comnih.govmedchemexpress.comdcchemicals.commedchemexpress.com This effect was observed through both the reduction in fluorescence of a voltage-sensitive dye and direct electrophysiological measurements. acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com The EC₅₀ values for membrane hyperpolarization in cultured human bladder myocytes were reported as 1.26 ± 0.6 µM using the fluorescence assay and 1.49 ± 0.08 µM via electrophysiological measurement. acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com Voltage-clamp studies in human bladder cells indicated that this compound activates an instantaneous, noninactivating outward potassium current that reverses near the potassium equilibrium potential (EK). acs.orgresearchgate.netapexbt.comnih.gov This current was found to be insensitive to blockade by various agents, including glyburide, tetraethylammonium, iberiotoxin, 4-aminopyridine, apamin, or Mg²⁺, but was inhibited by extracellular Ba²⁺ (10 mM). acs.orgresearchgate.netnih.gov

Effects on Action Potential in Cardiac Myocytes

Studies in isolated mouse ventricular myocytes have investigated the effects of this compound on action potentials. This compound (10 µM) was found to activate a significant outwardly rectifying TREK-1 current in these cells. researchgate.netnih.govamegroups.org This current had a reversal potential near -80 mV, consistent with the potassium equilibrium potential in cardiac myocytes. nih.govamegroups.org Furthermore, this compound (10 µM) was observed to decrease the peak value and reduce the duration of the action potential in mouse ventricular myocytes. researchgate.netnih.gov

Application in High Throughput Screening (HTS) Assays for K₂P Channel Modulators

This compound's activity on K₂P channels makes it relevant in the context of High Throughput Screening (HTS) assays aimed at identifying modulators of these channels. Its known agonistic effect on TREK-1 and TREK-2 channels positions it as a useful tool compound for validating and characterizing such screening platforms. acs.orgnih.govdcchemicals.comnih.govfrontiersin.orgmetrionbiosciences.com Research utilizing HTS approaches for K₂P channel modulators can leverage compounds like this compound to assess assay performance and identify novel chemical entities with similar or distinct activity profiles on K₂P channels. frontiersin.orgmetrionbiosciences.com

Studies with Mutants and Chimeras to Elucidate Gating Mechanisms

Investigations employing mutants and chimeras of K₂P channels have provided valuable insights into the structural determinants of this compound action and selectivity. Studies using K₂P2.1 (TREK-1)/K₂P4.1 (TRAAK) chimeras and mutants have highlighted the significant roles of the C-terminal tail and the M2/M3 transmembrane helix interface in this compound activity and selectivity. acs.orgechinobase.orgnih.govnih.govresearchgate.net The integrity of the C-terminal tail is considered essential for this compound stimulation, placing it among activators functionally dependent on this channel element. acs.orgresearchgate.net Mutations that stabilize the C-type gate have been shown to occlude this compound action. researchgate.netnih.gov Furthermore, studies with specific mutations, such as G137I and W275S in K₂P2.1, which activate the C-type gate, have been used in conjunction with this compound to understand its mechanism. acs.orgnih.gov Research on this compound analogs has indicated that both the acidic and tetralin moieties contribute to its stimulatory action, and the conformational mobility between the two aryl rings is key to its selective action on K₂P2.1. nih.gov

Studies in Organ and Tissue Models

Beyond cellular studies, this compound has been investigated in organ and tissue models to assess its effects in a more complex physiological context. In in vitro organ bath experiments, this compound produced a concentration-dependent relaxation of contractions induced by 30 mM KCl in rat bladder strips. acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.commedchemexpress.com The EC₅₀ for this relaxation was 1.12 ± 0.37 µM. acs.orgresearchgate.netnih.gov Notably, this compound showed selectivity for bladder tissue, having no effect on aortic strips at concentrations up to 10 µM. acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.commedchemexpress.com The bladder relaxation induced by this compound was partially blocked by Ba²⁺ (1 and 10 mM). acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com In mouse ileum and colon tissues, the TREK family activator this compound induced a concentration-dependent decrease in muscle tension in both carbachol (B1668302) (CCh) and KCl pre-contracted tissues. frontiersin.org The predicted IC₅₀ values for relaxation in CCh pre-contracted tissues were 13.7 ± 1.4 µM for ileum and 60.8 ± 4.2 µM for colon. frontiersin.org Relaxation induced by this compound in ileum and colon could be attenuated by barium. frontiersin.org

Here is a summary of some key findings in cellular and organ/tissue models:

Model SystemMeasurementEffect of this compoundEC₅₀ / IC₅₀Citation
Cultured Human Bladder MyocytesMembrane Hyperpolarization (Fluorescence)Concentration-dependent hyperpolarization1.26 ± 0.6 µM (EC₅₀) acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com
Cultured Human Bladder MyocytesMembrane Hyperpolarization (Electrophysiology)Concentration-dependent hyperpolarization1.49 ± 0.08 µM (EC₅₀) acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com
Human Bladder CellsOutward K⁺ Current (Voltage-clamp)Activation of instantaneous, noninactivating currentReverses near EK acs.orgresearchgate.netapexbt.comnih.gov
Rat Bladder StripsKCl-induced Contractions (Organ bath)Concentration-dependent relaxation1.12 ± 0.37 µM (EC₅₀) acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com
Rat Aortic StripsContractions (Organ bath)No effect up to 10 µMN/A acs.orgresearchgate.netnih.govmedchemexpress.comdcchemicals.com
Mouse Ventricular MyocytesTREK-1 Current (Patch-clamp)Activation of outwardly rectifying currentN/A researchgate.netnih.govamegroups.org
Mouse Ventricular MyocytesAction PotentialDecreased peak value, reduced duration (at 10 µM)N/A researchgate.netnih.gov
Mouse Ileum (CCh pre-contracted)Muscle Tension (Organ bath)Concentration-dependent decrease in tension13.7 ± 1.4 µM (IC₅₀) frontiersin.org
Mouse Colon (CCh pre-contracted)Muscle Tension (Organ bath)Concentration-dependent decrease in tension60.8 ± 4.2 µM (IC₅₀) frontiersin.org
HEK-TREK-1 cellsTREK-1 CurrentActivation3.45 µM (EC₅₀) researchgate.net
HEK-Kv10.1 cellsResting Membrane PotentialHyperpolarization (at 100 µM)N/A frontiersin.org

Relaxation of KCl-induced Contractions in Rat Bladder Strips

This compound has been shown to produce a concentration-dependent relaxation of contractions induced by 30 mM KCl in rat bladder strips researchgate.netglpbio.comdcchemicals.comtargetmol.commedchemexpress.comnih.govmedchemexpress.comchemicalbook.com. The reported EC50 value for this relaxation is approximately 1.12 µM researchgate.netglpbio.comdcchemicals.comtargetmol.commedchemexpress.comnih.govmedchemexpress.comchemicalbook.com. This relaxation effect was found to be partially blocked by barium (Ba2+) at concentrations of 1 and 10 mM researchgate.netdcchemicals.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com.

Tissue TypeStimulusEffectEC50 (µM)Inhibition by Ba2+
Rat Bladder Strips30 mM KClRelaxation1.12 ± 0.37 researchgate.netglpbio.comnih.govPartially blocked researchgate.netdcchemicals.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com

Absence of Effect on Aortic Strips

In contrast to its effects on bladder strips, this compound demonstrated no effect on aortic strips at concentrations up to 10 µM, the highest concentration tested in some studies researchgate.netdcchemicals.comtargetmol.commolnova.commedchemexpress.comnih.govmedchemexpress.com. This suggests a degree of selectivity for bladder tissue over vascular tissue in vitro researchgate.netdcchemicals.comtargetmol.commolnova.commedchemexpress.comnih.govmedchemexpress.com.

Tissue TypeConcentration TestedEffect
Aortic StripsUp to 10 µMNo effect researchgate.netdcchemicals.comtargetmol.commolnova.commedchemexpress.comnih.govmedchemexpress.com

Relaxation of Contracted Mouse Ileum and Colon Tissues

This compound has also been observed to induce relaxation in contracted mouse ileum and colon tissues chemicalbook.comnih.govfrontiersin.org. Mechano-gated K2P channel activators, including this compound, induced relaxation of ileum and colon tissues pre-contracted with agents like KCl or carbachol (CCh) nih.govfrontiersin.org. This compound caused a concentration-dependent decline in muscle tension in both ileum and colon pa2online.org. At a concentration of 60 µM, this compound induced relaxation in ileum (93.1 ± 1.2 %) and colon (56.1 ± 4.2 %), with the relaxation being significantly different between the two tissues (p<0.001) pa2online.org. At 10 µM, this compound induced a mean normalized relaxation of 63.2 ± 5.3% in ileum, which was reduced to 32.1 ± 3.1% in the presence of Ba2+ (p = 0.0003) frontiersin.org. In colon, 30 µM this compound induced a mean normalized relaxation of 42.8 ± 2.1%, which was reduced to 29.9 ± 2.4% in the presence of 1 mM Ba2+ (p = 0.0143) frontiersin.org. Furthermore, 30 µM this compound decreased contraction force in ileum but not significantly in colon pa2online.org.

Tissue TypePre-contraction AgentEffectRelaxation (%) (at specified concentration)Inhibition by Ba2+
Mouse IleumKCl or CChRelaxation93.1 ± 1.2 % (60 µM) pa2online.org, 63.2 ± 5.3% (10 µM) frontiersin.orgReduced by Ba2+ frontiersin.org
Mouse ColonKCl or CChRelaxation56.1 ± 4.2 % (60 µM) pa2online.org, 42.8 ± 2.1% (30 µM) frontiersin.orgReduced by Ba2+ frontiersin.org

In Vivo Pharmacological Studies

In vivo studies have been conducted to evaluate the effects of this compound in living organisms, focusing on its impact on bladder function and blood pressure.

Effects on Bladder Contractions in Anesthetized Rat Models

In anesthetized rat models, administration of this compound at a dose of 1 mg/kg intravenously significantly decreased the number of isovolumic contractions researchgate.netglpbio.comtargetmol.comnih.govmedchemexpress.comchemicalbook.comapexbt.com. This effect was significant during the 15-min period immediately following dosing (p< 0.01) and remained significant, though less pronounced, during the 15- to 30-min period (p< 0.05) glpbio.comchemicalbook.com. This compound inhibits isovolumic bladder contractions in vivo dcchemicals.comtargetmol.commedchemexpress.commedchemexpress.com.

ModelDose (i.v.)Effect on Bladder ContractionsStatistical Significance (Time Period)
Anesthetized Rat1 mg/kgDecreased isovolumic contractions researchgate.netglpbio.comtargetmol.comnih.govmedchemexpress.comchemicalbook.comapexbt.comp< 0.01 (0-15 min), p< 0.05 (15-30 min) glpbio.comchemicalbook.com

Impact on Mean Arterial Blood Pressure

Studies in anesthetized rats have shown that this compound at a dose of 1 mg/kg intravenously has little to no significant effect on mean arterial blood pressure (MABP) researchgate.netglpbio.comtargetmol.comnih.govmedchemexpress.comchemicalbook.comapexbt.com. During the 0- to 15-min period immediately following administration, no effect on MABP was observed glpbio.comchemicalbook.comapexbt.com. In the subsequent 15- to 30-min period, this compound administration increased MABP by less than 10% glpbio.comchemicalbook.comapexbt.com. This observation is consistent with the in vitro finding of bladder versus vascular selectivity dcchemicals.comtargetmol.commolnova.commedchemexpress.commedchemexpress.com.

ModelDose (i.v.)Effect on Mean Arterial Blood Pressure (MABP)Change in MABP (Time Period)
Anesthetized Rat1 mg/kgLittle to no significant effect researchgate.netglpbio.comtargetmol.comnih.govmedchemexpress.comchemicalbook.comapexbt.comNo effect (0-15 min), increased by < 10% (15-30 min) glpbio.comchemicalbook.comapexbt.com

Pharmacological Activator of TREK-1 in Mice

This compound is recognized as a pharmacological activator of TREK-1 channels dcchemicals.comchemicalbook.comnih.govmdpi.comkent.ac.ukresearchgate.netmetrionbiosciences.com. Studies have used this compound as a tool compound to investigate the role of TREK-1 channels in various physiological contexts in mice, including influenza A-induced lung injury nih.gov and intestinal contractility chemicalbook.comnih.govfrontiersin.orgresearchgate.net. This compound potently activates K2P2.1 (TREK-1) in mice dcchemicals.comchemicalbook.com.

SpeciesTarget ChannelActivity
MiceTREK-1Pharmacological Activator dcchemicals.comchemicalbook.comnih.govmdpi.comkent.ac.ukresearchgate.netmetrionbiosciences.com

Therapeutic Implications and Potential Applications

Preclinical studies have explored the potential of this compound in various therapeutic areas, focusing on conditions where modulation of TREK-1 and other related potassium channels may play a significant role.

Management of Bladder Overactivity

This compound has shown promise in preclinical studies for the management of bladder overactivity. Research indicates that this compound acts as a putative potassium channel opener with bladder-relaxant properties. glpbio.comnih.gov

In cultured human bladder myocytes, this compound produced a concentration-dependent membrane hyperpolarization. This was assessed by a reduction in fluorescence of a voltage-sensitive dye, yielding an EC₅₀ of 1.26 ± 0.6 µM, and by direct electrophysiological measurement, with an EC₅₀ of 1.49 ± 0.08 µM. glpbio.comnih.gov Similar membrane hyperpolarization was observed in acutely dissociated rat bladder myocytes. nih.gov

Voltage-clamp studies in human bladder cells demonstrated that this compound activated an instantaneous, noninactivating outward K⁺ current that reversed near the equilibrium potential for potassium (EK). glpbio.comnih.gov This current was not blocked by several inhibitors of other potassium channels, including glyburide, tetraethylammonium, iberiotoxin, 4-aminopyridine, apamin, or Mg²⁺. glpbio.comnih.gov However, the current was inhibited by extracellular Ba²⁺ (10 mM). glpbio.comnih.gov

In in vitro organ bath experiments using rat bladder strips, this compound produced a concentration-dependent relaxation of contractions induced by 30 mM KCl, with an EC₅₀ of 1.12 ± 0.37 µM. glpbio.comnih.gov Notably, it had no effect on aortic strips up to the highest concentration tested (10 µM), indicating selectivity for bladder tissue over vascular tissue. medchemexpress.comglpbio.comnih.gov The bladder relaxation induced by this compound was partially blocked by Ba²⁺ (1 and 10 mM). glpbio.comnih.gov

In an anesthetized rat model, intravenous administration of this compound at 1 mg/kg significantly decreased micturition contractions during the 15-minute period immediately following dosing. glpbio.com This decrease remained significant, though less pronounced, during the 15- to 30-minute period. glpbio.com At this dose, this compound had little effect on mean arterial blood pressure, consistent with its in vitro selectivity for bladder over vascular tissue. medchemexpress.comglpbio.com

These findings suggest that this compound's bladder-relaxant properties are mediated through the activation of potassium channels, likely TREK-1, which is highly expressed in human bladder cells compared to human aortic cells. nih.govresearchgate.net The activation of these channels leads to membrane hyperpolarization, suppressing detrusor smooth muscle excitability and contractility. researchgate.netnih.gov

In Vitro Bladder and Vascular Selectivity of this compound

Tissue TypeAssayEC₅₀ (µM)
Cultured Human Bladder MyocytesFluorescence (voltage-sensitive dye)1.26 ± 0.6 glpbio.comnih.gov
Cultured Human Bladder MyocytesElectrophysiology1.49 ± 0.08 glpbio.comnih.gov
Rat Bladder StripsRelaxation of KCl-induced contractions1.12 ± 0.37 glpbio.comnih.gov
Cultured Human Aortic Smooth Muscle CellsMembrane hyperpolarization21.0 medchemexpress.com
Rat Aortic StripsRelaxation of KCl-induced contractionsNo effect up to 10 µM medchemexpress.comnih.gov

Potential in Pain Management (e.g., Neuropathic Pain, Injection Pain)

This compound has been investigated for its potential in pain management, particularly in the context of neuropathic pain and pain associated with injections. TREK-1 channels are expressed in sensory neurons and play a role in regulating their excitability; their inhibition or downregulation can lead to enhanced pain sensitivity. kent.ac.uk

Studies have shown that activation of TREK channels by compounds including this compound can reduce pain. researchgate.net Intrathecal administration of this compound, identified as a TREK-1 activator, decreased tactile allodynia in neuropathic rats. researchgate.netresearchgate.net This suggests that opening of TREK-1 channels may reduce neuropathic pain in rodent models. researchgate.net this compound also reversed nerve injury-induced tactile allodynia in rats and mice. researchgate.net

Furthermore, this compound pre-treatment prevented the pro-nociceptive effect of spadin, a TREK-1 blocker, on acute nociception and long-lasting mechanical allodynia and hyperalgesia in rats. nih.gov Post-treatment with this compound also reversed long-lasting mechanical allodynia and hyperalgesia induced by formalin in rats. nih.gov These findings suggest that TREK-1 activity at peripheral and spinal sites reduces neuronal excitability involved in acute and long-lasting nociception. nih.gov

Regarding injection pain, specifically the severe subcutaneous site pain experienced by some patients receiving the prostacyclin analogue Treprostinil for pulmonary arterial hypertension, research suggests this pain may result from the inhibition of TREK channels near the injection site. kent.ac.uk this compound, as a selective activator of TREK channels, was found to overcome the inhibitory effect of Treprostinil on these channels in vitro. kent.ac.uk This indicates that pre-activation of TREK channels with agents like this compound prior to Treprostinil administration could potentially alleviate this type of nociceptive activity. kent.ac.uk

Modulation of Gastrointestinal Motility

This compound has been investigated for its effects on gastrointestinal motility, which is regulated by smooth muscle contractility where potassium channels play a key role. researchgate.netnih.gov Mechano-gated K₂P channels, including TREK-1, are expressed in gastrointestinal smooth muscle cells. researchgate.netnih.gov

In organ bath experiments using mouse ileum and colon tissues, this compound, identified as a TREK family activator, induced a concentration-dependent decrease in muscle tension in tissues pre-contracted with either potassium chloride or carbachol (CCh). nih.gov

In CCh pre-contracted ileum and colon, this compound showed predicted IC₅₀ values of 13.7 ± 1.4 μM for ileum and 60.8 ± 4.2 μM for colon. nih.gov The relaxation induced by this compound at the highest concentration tested (60 μM) was significantly different between ileum and colon tissues (93.1 ± 1.2% vs. 56.1 ± 4.2%, respectively). nih.gov

This compound also significantly reduced the force of spontaneous contractions in the ileum at 30 μM (0.14 ± 0.02 g vs. 0.06 ± 0.01 g) but not significantly in the colon. nih.gov Neither this compound nor Riluzole (B1680632), another mechano-gated channel activator, significantly affected the frequency of spontaneous contractions in either tissue. nih.gov

The relaxatory response to this compound in ileum and colon tissues was attenuated by pre-exposure to 1 mM barium, a non-specific TREK-1 blocker, supporting the suggestion that this compound likely relaxes gastrointestinal smooth muscle via TREK-1 activation. nih.govfrontiersin.org These findings suggest that TREK-1 channels in the gastrointestinal tract could be a potential therapeutic target for motility disorders characterized by hyper-contractility. researchgate.netnih.gov

Effect of this compound on Muscle Tension in Mouse Ileum and Colon (CCh Pre-contracted)

TissuePredicted IC₅₀ (µM)Relaxation at 60 µM (%)
Ileum13.7 ± 1.4 nih.gov93.1 ± 1.2 nih.gov
Colon60.8 ± 4.2 nih.gov56.1 ± 4.2 nih.gov

Anticancer Therapy through Kv10.1 Channel Modulation

Recent research has identified this compound as the first molecule described as an activator of the Kv10.1 channel. nih.govresearchgate.netnih.gov The Kv10.1 channel is strongly associated with cancer progression and is considered a promising target in anticancer therapy due to its high expression in tumoral tissues compared to low levels in healthy tissues. nih.govresearchgate.netresearchgate.net

A cell-based membrane potential assay was used to screen for new modulators of Kv10.1. nih.govresearchgate.net While fluoxetine (B1211875) and miconazole (B906) were found to inhibit the channel, this compound was shown to potentiate Kv10.1 currents in a dose-dependent manner. nih.govresearchgate.netnih.gov

Whole-cell voltage-clamp recordings in HEK-Kv10.1 cells corroborated these findings, showing that this compound potentiates Kv10.1 currents in a dose-dependent and reversible manner. nih.govresearchgate.net At a concentration of 100 µM, this compound rapidly increased Kv10.1 currents measured at +30 mV by 90% (n=9; p=0.0001). nih.gov Due to solubility limitations, the maximal potentiating concentration was not determined. nih.gov

This compound's enhancement of Kv10.1 activity and its ability to hyperpolarize the resting membrane potential of cells expressing this channel were absent in wild-type HEK293 cells, indicating a direct effect on Kv10.1 channels. nih.gov The EC₅₀ for this compound on the Kv10.1 channel was reported to be five times higher than its EC₅₀ values for TREK-1 and TREK-2 activation. nih.gov

This discovery positions this compound as a valuable tool for investigating the role of Kv10.1 channels and suggests a potential, albeit novel, avenue for anticancer therapy through Kv10.1 channel activation. nih.govresearchgate.netresearchgate.net

Effect of this compound on Kv10.1 Current

Concentration (µM)Effect on Kv10.1 Current at +30 mV
100Increased by 90% (n=9; p=0.0001) nih.gov

Note: The EC₅₀ for this compound on Kv10.1 was reported as five times higher than its EC₅₀ for TREK-1 (~5 µM) and TREK-2 (~8 µM) activation. nih.gov

Research Methodologies and Considerations

Electrophysiological Techniques

Electrophysiology has been a cornerstone in characterizing the molecular action of BL-1249 on various ion channels. These methods allow for direct measurement of ion channel activity and the influence of the compound.

Whole-cell voltage-clamp is a fundamental technique used to measure the sum of ionic currents across the entire cell membrane while controlling the membrane voltage. researchgate.net This methodology has been applied to understand the effects of this compound on specific ion channels expressed in various cell types.

In studies involving human embryonic kidney (HEK) cells stably expressing the Kv10.1 channel (HEK-Kv10.1), whole-cell recordings demonstrated that this compound potentiates Kv10.1 currents in a dose-dependent and reversible manner. nih.govfrontiersin.orgresearchgate.net Application of 100 µM this compound was shown to increase Kv10.1 currents by approximately 90%. nih.gov Furthermore, current-clamp recordings, a variation of the technique that measures changes in membrane potential, revealed that 100 µM this compound significantly hyperpolarizes the resting membrane potential of HEK-Kv10.1 cells by about 20 mV, from a control value of -57.3 mV to -77.2 mV. nih.govfrontiersin.org This effect was not observed in wild-type HEK cells lacking the channel, indicating a direct action on Kv10.1. nih.gov

Whole-cell voltage-clamp has also been used to investigate this compound's activity on TREK-1 channels in ventrobasal (VB) thalamic neurons from mice. acs.org These experiments measure the standing outward current (ISO) to assess channel activation. acs.org

The inside-out patch clamp configuration is a specialized electrophysiological technique that allows researchers to study the properties of a small patch of membrane containing a few or single ion channels, with the intracellular side of the membrane facing the bath solution. This method is particularly useful for investigating how a compound interacts with the internal parts of a channel or how it affects channel gating mechanisms.

This technique was pivotal in elucidating the mechanism by which this compound activates K2P2.1(TREK-1) channels. nih.gov Experiments were conducted on K2P2.1(TREK-1) channels expressed in HEK293 cells. nih.gov The application of 1 µM this compound to excised inside-out patches resulted in a distinct loss of the channel's outward rectification. nih.gov This change is characteristic of the stabilization of the channel's selectivity filter "C-type" gate, switching it into a "leak" mode. nih.govnih.govacs.org This finding provides direct evidence that this compound modulates the core gating apparatus of the TREK-1 channel. nih.gov

The Two-Electrode Voltage Clamp (TEVC) technique is extensively used for studying ion channels heterologously expressed in large cells, most commonly Xenopus laevis oocytes. nih.gov This method allows for the robust measurement of macroscopic currents and is ideal for characterizing the pharmacological profile of compounds like this compound across a family of related ion channels. acs.orgnih.gov

TEVC studies have been instrumental in defining the selectivity profile of this compound. When applied extracellularly to oocytes expressing various K2P channel subtypes, this compound was found to selectively activate all three members of the mechanosensitive TREK subfamily (TREK-1, TREK-2, and TRAAK). acs.orgnih.govnih.gov In contrast, it had no effect on representative members of other K2P subfamilies, even at concentrations up to its solubility limit of approximately 80 μM. acs.orgnih.gov

Dose-response curves measured using TEVC revealed that this compound activates K2P2.1(TREK-1) and K2P10.1(TREK-2) with significantly higher potency than K2P4.1(TRAAK). acs.orgnih.govnih.govacs.org

Table 1: Potency of this compound on TREK Subfamily Channels (TEVC Data)
ChannelEC₅₀ (μM)Source
K₂P2.1 (TREK-1)5.5 ± 1.2 acs.orgrndsystems.com
K₂P10.1 (TREK-2)8.0 ± 0.8 acs.orgrndsystems.com
K₂P4.1 (TRAAK)48 ± 10 acs.org

Cell-Based Assays

Cell-based assays provide a higher throughput platform to screen for and characterize the activity of compounds like this compound in a cellular context.

Fluorescent membrane potential assays, such as the FLIPR® (Fluorescent Imaging Plate Reader) assay, utilize voltage-sensitive dyes to report changes in cell membrane potential. nih.govfrontiersin.orgbiocompare.com These dyes typically increase their fluorescence intensity upon membrane depolarization. nih.govfrontiersin.org This method is a rapid and reliable way to screen for new ion channel modulators. nih.gov

The FLIPR assay was used to identify new modulators of the Kv10.1 channel. nih.govfrontiersin.orgresearchgate.net In this screen, this compound was identified as a potentiator of Kv10.1 activity. nih.govfrontiersin.org In another study, a fluorescent voltage-sensitive dye, bis-(1,2-dibutylbarbituric acid)trimethine oxonol, was used to measure the effect of this compound on cultured human bladder myocytes. The compound produced a concentration-dependent membrane hyperpolarization, indicative of potassium channel activation, with a calculated EC₅₀ value.

Table 2: Potency of this compound in a Fluorescent Membrane Potential Assay
Cell TypeAssayEC₅₀ (μM)Source
Human Bladder MyocytesVoltage-Sensitive Dye1.26 rndsystems.com

Thallium flux assays are a common high-throughput screening (HTS) method used to identify and characterize potassium channel modulators. Thallium ions (Tl⁺) can pass through open potassium channels and can be detected by specific fluorescent dyes inside the cell. An increase in fluorescence indicates channel opening.

Molecular Biology Techniques

To dissect the interaction between this compound and K2P channels at a molecular level, researchers have utilized a suite of sophisticated molecular biology techniques. These methods allow for the precise manipulation of channel proteins and their expression in controlled cellular environments, enabling detailed functional analysis.

Site-directed mutagenesis is a fundamental technique used to understand the role of specific amino acid residues in a protein's function. nih.govacs.org In the study of this compound, this method has been instrumental in identifying the key components of the K2P channel involved in the compound's mechanism of action.

Furthermore, scanning mutagenesis of the M2 and M4 transmembrane helices identified specific residues critical for the binding and action of this compound. ucsf.edu This systematic substitution of amino acids helped to map the potential binding site and understand the structural basis for the compound's effects. ucsf.edu Another study showed that a triple-glycine mutation at the junction between the M4 helix and the C-terminal tail significantly blunted the channel's response to this compound, highlighting the importance of the C-terminal tail in mediating the compound's activating effect. ucsf.edu

To investigate the structural determinants of this compound's selectivity among different K2P channels, researchers have constructed chimeric channels. nih.govresearchgate.net This technique involves combining segments from different parent channels to create a hybrid protein. By observing how the chimera responds to the compound, scientists can pinpoint the specific domains responsible for a particular functional characteristic, such as high- or low-potency activation.

In the case of this compound, a series of chimeras were constructed between the highly sensitive K2P2.1 (TREK-1) channel and the less sensitive K2P4.1 (TRAAK) channel. nih.govresearchgate.net These studies were crucial in revealing that the C-terminal tail plays a key role in the action of this compound. nih.govresearchgate.net Moreover, the investigation of these chimeras identified the interface between the M2 and M3 transmembrane helices as a critical site for determining the selectivity of this compound. nih.govresearchgate.net For example, when the M2 helix of K2P2.1(TREK-1) was substituted into the K2P4.1(TRAAK) channel, the resulting chimera's response to this compound was not significantly different from the wild-type K2P4.1(TRAAK), indicating that other regions also contribute to the compound's selectivity. ucsf.edu These findings demonstrate that specific modular domains within the channel structure govern the potency and selectivity of this compound. nih.govresearchgate.net

The functional effects of this compound on K2P channels are typically studied by expressing these channels in heterologous systems that have low levels of endogenous channel activity. The two most common systems for this purpose are Human Embryonic Kidney 293 (HEK293) cells and the oocytes of the African clawed frog, Xenopus laevis. nih.govucsf.edu

Xenopus oocytes are a robust system for expressing ion channels for electrophysiological recording, particularly using the two-electrode voltage-clamp (TEVC) technique. nih.gov Researchers injected messenger RNA (mRNA) encoding various K2P channels into the oocytes and, after a period of protein expression, measured the resulting ion currents in the presence and absence of this compound. nih.govresearchgate.net This approach was used to determine the dose-response curves and EC₅₀ values for this compound on different TREK subfamily members, revealing its potent activation of K2P2.1(TREK-1) and K2P10.1(TREK-2) and weaker activation of K2P4.1(TRAAK). nih.govresearchgate.net

HEK293 cells are a mammalian cell line widely used for patch-clamp electrophysiology. nih.govucsf.edu K2P channels were expressed in these cells, often from plasmids containing the channel's cDNA. nih.gov Inside-out patch-clamp experiments on HEK293 cells expressing K2P2.1(TREK-1) were used to demonstrate that this compound application leads to a loss of outward rectification of the potassium current, a hallmark of C-type gate activation. nih.govresearchgate.net These cells have also been used to study the effects of this compound on other potassium channels, such as Kv10.1, and to confirm that the compound had no effect on wild-type HEK293 cells lacking the expressed target channel. ucsf.edu

Computational Approaches

Alongside experimental techniques, computational methods provide powerful insights into the molecular interactions that are often difficult to observe directly.

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. This technique has been applied to understand how this compound interacts with its target channels. In one study, MD simulations were performed to examine the orientation of a brominated analog of this compound within its proposed binding site in the TREK-1 channel.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While computational approaches such as molecular dynamics have been used to investigate the binding pose of this compound, specific and detailed docking studies are not prominently featured in the primary research literature concerning this compound. Functional studies combined with mutagenesis and molecular dynamics simulations have been the principal methods for elucidating the binding site and mechanism of action of this compound.

Considerations for Drug Discovery and Development

The development of therapeutic agents targeting specific ion channels is a complex process. The compound this compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), serves as an important case study in the modulation of two-pore domain potassium (K₂P) channels. acs.orgnih.gov Its activity and selectivity profile highlight key considerations for drug discovery, including the balance between targeting a specific channel and unintended effects on others, the optimization of a compound's behavior in a biological system, and the strategies employed to create more precise molecular tools.

Specificity vs. Polypharmacology

A critical aspect of drug development is understanding a compound's interaction with its intended target versus its off-target effects. This balance between specificity and polypharmacology is evident in the study of this compound.

Specificity within the K₂P Family

This compound demonstrates notable selectivity within the K₂P channel family. Research shows that upon extracellular application, this compound activates all members of the thermo- and mechanosensitive TREK subfamily, which includes K₂P2.1 (TREK-1), K₂P10.1 (TREK-2), and K₂P4.1 (TRAAK). acs.orgnih.gov However, it has no discernible effect on other K₂P subfamilies, such as TASK, TWIK, THIK, and TRESK, even at concentrations up to its solubility limit of approximately 80 μM. acs.orgnih.gov

Within the responsive TREK subfamily, this compound exhibits preferential action. It is a potent activator of TREK-1 and TREK-2, but is significantly less effective on TRAAK. acs.orgresearchgate.net Dose-response curve analysis reveals that this compound activates TREK-1 and TREK-2 with about 10-fold greater potency than TRAAK. nih.govacs.org This differential activity underscores that even within a closely related channel subfamily, subtle structural differences can be exploited for selective modulation. escholarship.org The mechanism of action involves the stimulation of the channel's "C-type" gate located at the selectivity filter, a common gating mechanism for K₂P channels. acs.orgnih.govresearchgate.net

This compound Potency on TREK Subfamily Channels

ChannelEC₅₀ (μM)
K₂P2.1 (TREK-1)5.5 ± 1.2
K₂P10.1 (TREK-2)8.0 ± 0.8
K₂P4.1 (TRAAK)48 ± 10

EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in the specified K₂P channels. acs.orgnih.gov

Polypharmacology

While this compound is selective within the K₂P family, broader investigations have revealed a degree of polypharmacology—the ability of a drug to interact with multiple targets. Some studies have proposed that small molecule activators like this compound, which feature a negatively charged group (a tetrazole in this case), may exhibit cross-reactivity. nih.gov This has led to observations of unexpected activity on other types of K+ channels, such as hERG and BKCa channels, by compounds with similar structural motifs. nih.gov This phenomenon highlights a challenge in drug development: a feature responsible for desired activity at one target may lead to unintended interactions with others, necessitating comprehensive screening to understand a compound's full pharmacological profile.

Optimizing Pharmacological Properties for In Vivo Application

Translating a compound's activity from an in vitro setting to a living organism (in vivo) requires optimizing its pharmacological properties. This compound has been studied in animal models, revealing both its potential and the challenges associated with its use as a therapeutic agent.

In vivo studies in anesthetized rats have demonstrated that this compound can decrease the number of isovolumic bladder contractions at a dose of 1 mg/kg (i.v.) without significantly affecting mean arterial blood pressure. nih.govtargetmol.com This suggests a degree of bladder versus vascular selectivity, which is consistent with in vitro findings. nih.gov In organ bath experiments, this compound caused a concentration-dependent relaxation of rat bladder strips but had no effect on aortic strips at concentrations up to 10 μM. nih.gov This tissue selectivity is a desirable property, as it can minimize systemic side effects. medchemexpress.com

However, the development of this compound for clinical use is hampered by suboptimal pharmacokinetic properties. acs.org The compound has a short duration of effect on bladder contractions (approximately 30 minutes), which is likely due to a fast elimination half-life of 0.69 hours after intravenous administration. medchemexpress.com Furthermore, optimization efforts have been challenged by its high predicted hepatic clearance and extremely high plasma protein binding, which limits the amount of free, active drug available to interact with its target. acs.org These properties necessitate the development of new chemical entities with improved metabolic stability and bioavailability for sustained in vivo efficacy. acs.org

In Vitro vs. In Vivo Activity of this compound

Tissue/ModelMeasurementEC₅₀ or Effect
Cultured Human Bladder MyocytesMembrane Hyperpolarization1.26 μM
Cultured Human Aortic Smooth Muscle CellsMembrane Hyperpolarization21.0 μM
Rat Bladder StripsRelaxation of KCI-induced contraction1.12 μM
Anesthetized RatDecreased isovolumic contractions (1 mg/kg i.v.)Observed
Anesthetized RatEffect on Blood Pressure (1 mg/kg i.v.)Not significant

Comparison of this compound's effects, demonstrating its selectivity for bladder tissue both in vitro and in vivo. nih.govmedchemexpress.com

Strategies for Developing More Selective K₂P Modulators

The challenges and insights gained from studying compounds like this compound have informed several strategies for creating more selective K₂P modulators.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves the synthesis and characterization of analogs of a lead compound. For this compound, SAR studies have demonstrated that both the tetrazole ring system and the opposing tetralin moiety are crucial for its function. acs.orgnih.gov Altering the conformational flexibility between these two ring systems was found to impact its selectivity. acs.orgnih.gov This approach allows researchers to probe which chemical features are essential for potency and selectivity, guiding the design of improved compounds. nih.gov

Chimeric and Mutagenesis Studies: To pinpoint the exact structural elements of the channel that determine a drug's effect, researchers create chimeric channels by swapping domains between responsive and non-responsive channels. Studies using chimeras of K₂P2.1 (TREK-1) and K₂P4.1 (TRAAK) identified the M2/M3 and M2/M4 transmembrane helix interfaces as key sites for this compound's selectivity. acs.orgescholarship.orgtargetmol.com Further mutagenesis studies, where single amino acids are changed, have highlighted the critical role of the channel's C-terminal tail in its response to this compound. acs.org Exploiting such subtle differences in binding pockets is a powerful strategy for developing subtype-selective modulators. ucsf.edunih.gov

High-Throughput Screening (HTS): The search for novel chemical scaffolds can be accelerated through HTS, where large libraries of compounds are rapidly tested for activity. acs.org Fluorescence-based thallium flux assays are a common HTS method used to identify activators of potassium channels, including the TREK subfamily. researchgate.netmdpi.com This approach can identify fundamentally new chemical matter that may possess more desirable pharmacological properties than existing compounds. acs.org

Chemogenetic Approaches: A more recent and highly specific strategy is the development of chemogenetics. This involves engineering a channel to be uniquely sensitive to a specifically designed, otherwise inert molecule. For instance, the CATKLAMP strategy was developed for TREK channels, leveraging an activator (ML335) that could be modified to form a covalent bond with the channel, resulting in irreversible activation. nih.gov While not directly involving this compound, this exemplifies a cutting-edge method for achieving exquisite selectivity and control over channel function for research purposes, which can, in turn, better define the therapeutic potential of targeting specific channels. nih.gov

These strategies, from rational drug design based on SAR to large-scale screening and advanced chemogenetics, are essential for overcoming the challenges of specificity and pharmacokinetics in the pursuit of new, selective K₂P channel modulators for therapeutic use. ucsf.edu

Q & A

Q. What is the mechanistic role of BL-1249 in modulating TREK-1 and TREK-2 potassium channels?

this compound acts as a potent activator of TREK-1 (K2P 2.1) and TREK-2 (K10.1) channels, with EC50 values of 5.5 μM and 8.0 μM, respectively. It increases outward potassium currents, leading to membrane hyperpolarization, as demonstrated in electrophysiological assays using HEK293 cells expressing TREK-1/2 . In neuropathic pain models, this compound reverses tactile hypersensitivity by activating TREK-1, which dampens neuronal excitability . Methodologically, fluorescent membrane potential assays (e.g., FLIPR) are recommended for high-throughput screening of this compound's effects on Kv10.1 .

Q. What experimental models are appropriate for studying this compound's effects on smooth muscle contractility?

Ex vivo models using murine intestinal tissue (colon and small intestine) are validated for assessing this compound's relaxant effects. For example, this compound (1–10 μM) reduces carbachol (CCh)-induced contractions by up to 60% in colon tissue, with Ba²⁺ (a non-selective K⁺ channel blocker) attenuating this effect. Tissue-specific responses should be analyzed separately due to differential expression of TREK-1/2 .

Q. How should this compound be administered in in vitro vs. in vivo studies?

  • In vitro : Bath application at 1–10 μM for 10–20 minutes in ex vivo nerve preparations or cell cultures, as validated in electrophysiology and contractility assays .
  • In vivo : Intrathecal injection (e.g., 10–50 μg in rodent neuropathic pain models) ensures direct CNS delivery . Dose-response curves are critical to avoid off-target effects at higher concentrations.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound and other TREK-1 modulators (e.g., Treprostinil)?

this compound and Treprostinil exhibit opposing effects on TREK-1 currents: this compound increases outward currents, while Treprostinil acts as an antagonist. These discrepancies may arise from differences in binding sites or assay conditions. For instance, Treprostinil's inhibition is more pronounced in low-pH environments, whereas this compound's activation is pH-independent. Comparative studies using identical experimental parameters (e.g., pH 7.4, 1 μM drug concentration) are essential to isolate mechanistic differences .

Q. What statistical approaches are optimal for analyzing this compound's tissue-specific effects in motility studies?

Two-way ANOVA with post-hoc Tukey tests is recommended for comparing this compound's efficacy across tissues (e.g., colon vs. small intestine). Normalize data to baseline contractility (e.g., 100% = CCh-induced contraction) and report maximum relaxation percentages. For example, this compound achieves 58% relaxation in colon vs. 32% in small intestine, with Ba²⁺ reducing efficacy to 22% and 15%, respectively .

Q. How can researchers address variability in this compound's electrophysiological responses across cell types?

Variability may stem from differences in TREK-1/2 expression levels or auxiliary subunits. Include positive controls (e.g., arachidonic acid for TREK-1 potentiation) and use siRNA knockdown to confirm target specificity. Patch-clamp recordings should be paired with qPCR to correlate channel expression with functional responses .

Q. What experimental designs mitigate confounding effects of this compound's NSAID properties in pain studies?

this compound's NSAID activity (COX inhibition) could confound results in inflammatory pain models. To isolate TREK-1 effects:

  • Use selective COX inhibitors (e.g., indomethacin) as negative controls.
  • Compare this compound's efficacy in TREK-1 knockout vs. wild-type models .

Data Analysis and Reproducibility

Q. How should researchers validate this compound's purity and stability in long-term assays?

  • Purity : HPLC with UV detection (λ = 254 nm) confirms >98% purity .
  • Stability : Perform stability assays in physiological buffers (pH 7.4, 37°C) over 24 hours. LC-MS can detect degradation products.

Q. What criteria ensure reproducibility of this compound's effects in electrophysiological studies?

  • Standardize recording conditions: 22–25°C, 0.5–1 kHz sampling rate, and low-noise electrodes.
  • Report current-voltage (I-V) relationships and reversal potentials to confirm K⁺ selectivity .

Ethical and Methodological Considerations

Q. How can researchers address ethical concerns in this compound's preclinical testing?

Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size calculations. For intrathecal administration, monitor post-procedural complications (e.g., infection, motor deficits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BL-1249
Reactant of Route 2
BL-1249

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.